2',6'-Dibromo-4'-fluorophenacyl bromide
Overview
Description
2',6'-Dibromo-4'-fluorophenacyl bromide is a halogenated organic compound with the molecular formula C8H4Br3FO. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is known for its unique properties, making it a valuable building block in organic chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',6'-Dibromo-4'-fluorophenacyl bromide typically involves the bromination of 4'-fluorophenacyl bromide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or column chromatography, is employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2',6'-Dibromo-4'-fluorophenacyl bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2',6'-Dibromo-4'-fluorophenacyl bromide is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a halogenated building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2',6'-Dibromo-4'-fluorophenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dibromophenol
4-Fluorophenacyl bromide
2-Bromo-4-fluoroacetophenone
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Properties
IUPAC Name |
2-bromo-1-(2,6-dibromo-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGAOIWRCUCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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